Phosphorus pentabromide

Description

Properties

IUPAC Name |

pentabromo-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br5P/c1-6(2,3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKVRHZNLKTPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(Br)(Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br5P, PBr5 | |

| Record name | PHOSPHORUS PENTABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentabromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentabromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064874 | |

| Record name | Phosphorane, pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus pentabromide appears as a yellow crystalline solid that is shipped in sealed containers. Strongly irritating to skin and eyes. Used to make other chemicals., Yellow crystals; [CAMEO] | |

| Record name | PHOSPHORUS PENTABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentabromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7789-69-7 | |

| Record name | PHOSPHORUS PENTABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentabromophosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus pentabromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, pentabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorane, pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus pentabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTABROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D9WIS0BQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dichotomous Nature of Phosphorus Pentabromide: A Technical Guide to its Structure and Bonding

<

For Immediate Release

Vapi, India - Triveni Chemicals, a leading manufacturer of fine chemicals, today released a comprehensive technical guide on the structure and bonding of phosphorus pentabromide (PBr5). This document is intended for researchers, scientists, and professionals in drug development who utilize phosphorus compounds in their work.

Phosphorus pentabromide, a reactive, yellow crystalline solid, presents a fascinating case of chemical structure and bonding that varies significantly with its physical state.[1][2][3] This guide delves into the dual structural identity of PBr5, its behavior in different phases, and the theoretical underpinnings of its chemical bonds.

The Solid State: An Ionic Architecture

In its solid form, phosphorus pentabromide does not exist as discrete PBr5 molecules. Instead, it adopts an ionic lattice structure best described as tetrabromophosphonium bromide, [PBr4+][Br−].[1][2][3][4][5] This was confirmed through X-ray crystallography, which revealed a crystal structure composed of distinct tetrahedral [PBr4]+ cations and bromide [Br−] anions.[4][5]

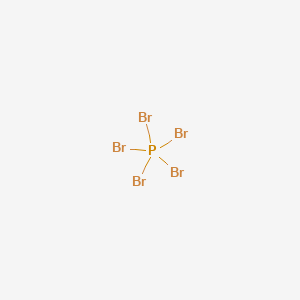

The tetrabromophosphonium cation ([PBr4]+) features a central phosphorus atom bonded to four bromine atoms in a tetrahedral geometry.[6][7] This arrangement is a result of sp3 hybridization of the phosphorus atom. The positive formal charge resides on the phosphorus atom.[8] The P-Br bond lengths within this cation are all equivalent, with an average distance of 2.15 Å.[4]

Key Structural Parameters of Solid PBr5 ([PBr4+][Br−])

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [9] |

| Space Group | Pbcm | [5][9] |

| P-Br bond distance in [PBr4]+ | ~2.15 - 2.2 Å | [4][5] |

| Geometry of [PBr4]+ | Tetrahedral | [6][7] |

The Gas Phase: A Molecular Trigonal Bipyramid

When vaporized, phosphorus pentabromide undergoes a significant structural transformation. In the gas phase, it exists as discrete, covalent PBr5 molecules.[1][10][11] However, it is important to note that in the vapor phase, PBr5 is completely dissociated into phosphorus tribromide (PBr3) and bromine (Br2).[1][2][10][11]

The theoretical molecular geometry of a PBr5 molecule is trigonal bipyramidal, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.[12][13][14][15] This geometry arises from the sp3d hybridization of the central phosphorus atom.[13][14]

In this arrangement, the phosphorus atom is at the center, with five bromine atoms positioned at the vertices of a trigonal bipyramid. This results in two distinct types of P-Br bonds:

-

Axial bonds: Two P-Br bonds are oriented along the vertical axis, perpendicular to the equatorial plane.

-

Equatorial bonds: Three P-Br bonds are situated in the horizontal plane, separated by 120°.

The bond angles are approximately 90° between axial and equatorial bromine atoms and 120° between equatorial bromine atoms.[13][14][16] Due to the symmetrical arrangement of the bromine atoms, the individual bond dipoles cancel each other out, rendering the PBr5 molecule nonpolar.[13][14][16]

Caption: Trigonal bipyramidal geometry of a PBr5 molecule.

The Enigma of Hypervalency

The bonding in the gaseous PBr5 molecule is a classic example of a hypervalent compound, where the central atom appears to have more than eight electrons in its valence shell.[17][18][19] The concept of hypervalency in compounds like PBr5 has been a subject of considerable discussion.[19][20] While older models invoked the participation of d-orbitals in bonding to accommodate the expanded octet, modern computational studies suggest that the contribution of d-orbitals is minimal.[19]

Current understanding favors a model involving three-center, four-electron (3c-4e) bonds for the axial positions in such molecules. This model describes a bond formed by three atoms sharing four electrons, which does not require the involvement of d-orbitals and is consistent with the octet rule for the central atom when considering all resonance structures.

Synthesis and Characterization: A Methodological Overview

The synthesis of phosphorus pentabromide is typically achieved through the direct reaction of phosphorus tribromide (PBr3) with an equimolar amount of bromine (Br2).[2][21]

Reaction: PBr3 + Br2 → PBr5

It is crucial to control the stoichiometry of the reaction, as the use of excess bromine can lead to the formation of phosphorus heptabromide ([PBr4+][Br3−]).[1][2][22]

Characterization of the resulting product relies on techniques that can distinguish between the ionic solid-state structure and the dissociated vapor phase.

Experimental Protocol: Synthesis of Phosphorus Pentabromide

-

Materials: Phosphorus tribromide (PBr3), liquid bromine (Br2), and a suitable inert solvent such as carbon tetrachloride (CCl4) or carbon disulfide (CS2).

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer. The entire setup must be protected from atmospheric moisture.

-

Procedure: a. A solution of PBr3 in the inert solvent is placed in the reaction flask and cooled in an ice bath. b. A stoichiometric amount of Br2, also dissolved in the inert solvent, is added dropwise from the dropping funnel with continuous stirring. c. The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature. d. As the reaction proceeds, the yellow solid of PBr5 will precipitate out of the solution. e. After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction. f. The solid product is then isolated by filtration, washed with the cold inert solvent to remove any unreacted starting materials, and dried under vacuum.

-

Safety Precautions: Both PBr3 and Br2 are highly corrosive and toxic. The reaction must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Characterization Techniques:

-

X-ray Diffraction (XRD): Essential for confirming the crystalline ionic structure of solid PBr5.

-

Raman Spectroscopy: Can be used to identify the characteristic vibrational modes of the tetrahedral [PBr4]+ cation in the solid state.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy can provide information about the phosphorus environment.

Sources

- 1. Phosphorus pentabromide - Wikipedia [en.wikipedia.org]

- 2. Phosphorus pentabromide - Sciencemadness Wiki [sciencemadness.org]

- 3. PentaBromide - Phosphorus Pentabromide Trader - Wholesaler / Distributor from Vapi [m.trivenichemical.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. WebElements Periodic Table » Phosphorus » phosphorus pentabromide [webelements.com]

- 7. WebElements Periodic Table » Phosphorus » phosphorus pentabromide [winter.group.shef.ac.uk]

- 8. learnool.com [learnool.com]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Phosphorus pentabromide (7789-69-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. guidechem.com [guidechem.com]

- 12. topblogtenz.com [topblogtenz.com]

- 13. geometryofmolecules.com [geometryofmolecules.com]

- 14. Page loading... [guidechem.com]

- 15. Solved: Determine the molecular geometry of the molecule: PBr5 a trigonal bipyramidal b linear C t [Chemistry] [gauthmath.com]

- 16. Page loading... [guidechem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. fiveable.me [fiveable.me]

- 19. Hypervalent_molecule [chemeurope.com]

- 20. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 21. youtube.com [youtube.com]

- 22. Science made alive: Chemistry/Compounds [woelen.homescience.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Phosphorus Pentabromide (PBr5)

Abstract

Phosphorus pentabromide (PBr5) is a highly reactive, yellow crystalline solid that serves as a potent brominating agent in organic synthesis.[1][2] Its utility is underscored by a fascinating and complex structural chemistry that is highly dependent on its physical state. In the solid phase, it adopts an ionic structure, [PBr4]+Br−, while in the gaseous phase, it fully dissociates into phosphorus tribromide (PBr3) and elemental bromine (Br2).[2][3] This guide provides a comprehensive exploration of the physical and chemical properties of PBr5, its synthesis, reactivity, and critical safety protocols for its handling. The information presented herein is intended to equip researchers with the technical knowledge required for the safe and effective use of this important chemical reagent.

Core Physical and Structural Properties

Phosphorus pentabromide is a yellow, crystalline solid that is highly sensitive to moisture and heat.[1][4] Its physical characteristics are fundamental to its handling, storage, and reactivity.

Summary of Physical Data

The key physical properties of PBr5 are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | PBr5 | [2][5] |

| Molar Mass | 430.494 g/mol | [1][2][5] |

| Appearance | Yellow crystalline solid | [1][2][3] |

| Density | ~3.61 g/cm³ | [2][5] |

| Melting Point | Decomposes at ~100 °C | [2][5][6] |

| Boiling Point | 106 °C (with decomposition) | [2][5] |

| Solubility | Reacts violently with water. Soluble in carbon disulfide (CS2), carbon tetrachloride (CCl4), and benzene. | [3][4][7] |

A Tale of Two States: Phase-Dependent Molecular Structure

A defining characteristic of PBr5 is its structural duality, which dictates its chemical behavior. The arrangement of its constituent atoms changes dramatically between the solid and gaseous phases.

-

Solid-State Structure: In its crystalline form, PBr5 does not exist as a discrete, covalently bonded molecule with a trigonal bipyramidal geometry, a common misconception. Instead, X-ray crystallography confirms an ionic lattice structure composed of tetrabromophosphonium cations ([PBr4]+) and bromide anions (Br−).[2][3][8] The [PBr4]+ cation assumes a stable tetrahedral geometry.[8][9][10] The crystal system is orthorhombic, belonging to the Pbcm space group.[9][11] This ionic arrangement is a critical factor in its solid-state stability and reactivity.

-

Gaseous-Phase Structure: In the vapor phase, PBr5 undergoes complete dissociation into phosphorus tribromide (PBr3) and bromine (Br2).[2][3][7] The equilibrium PBr5 ⇌ PBr3 + Br2 is heavily shifted to the right at elevated temperatures.[2][4] This dissociation is a key consideration in high-temperature reactions, as the reactive species present is not PBr5 itself, but its decomposition products.

The structural dichotomy of PBr5 is illustrated below.

Caption: Phase-dependent structures of Phosphorus Pentabromide.

Chemical Properties and Synthetic Applications

PBr5 is a powerful but often aggressive brominating agent. Its reactivity is governed by its thermal instability and susceptibility to hydrolysis.

Key Reactions

-

Hydrolysis: PBr5 reacts violently and exothermically with water, hydrolyzing to produce phosphoric acid (H3PO4) and corrosive hydrobromic acid (HBr) fumes.[1][3][4] This extreme water reactivity necessitates its handling in anhydrous conditions.

-

PBr5 + 4H2O → H3PO4 + 5HBr

-

-

Thermal Decomposition: Above 100 °C, PBr5 readily decomposes into phosphorus tribromide and bromine.[2][7] This equilibrium is a critical consideration in synthetic chemistry. Attempting to synthesize PBr5 by simply adding Br2 to PBr3 can be challenging, as the product may further react with excess bromine to form phosphorus heptabromide ([PBr4]+[Br3]−).[2][3]

Role as a Brominating Agent

The primary utility of PBr5 in a laboratory setting is for the bromination of organic compounds.

-

Conversion of Carboxylic Acids: PBr5 is highly effective for converting carboxylic acids into their corresponding acyl bromides, a foundational reaction in organic synthesis.[2][7]

Caption: General scheme for the bromination of carboxylic acids using PBr5.

-

The von Braun Reaction: This classic reaction utilizes PBr5 to achieve the cleavage of N-benzoylated tertiary amines. The process converts the amine into a bromoalkane and benzonitrile, providing a method for ring-opening in cyclic amines or cleaving carbon-nitrogen bonds.[4]

-

Bromination of Alcohols and Ketones: While PBr3 is more commonly employed for converting alcohols to bromoalkanes, PBr5 can be used for alcohols that are less reactive.[12] It is also used to substitute the hydroxyl groups of aromatic rings.[4][12] In reactions with ketones, PBr5 can lead to the formation of α-brominated or α,α'-dibrominated products, with the regioselectivity influenced by the ketone's structure.[13]

Synthesis and Experimental Protocols

Laboratory-Scale Synthesis

The most direct method for preparing PBr5 is the reaction of phosphorus tribromide with an equimolar amount of bromine.[3] The reaction is typically performed in an inert solvent like petroleum ether to moderate the reaction.[3]

Causality Behind Experimental Choices:

-

Inert Solvent: A solvent like petroleum ether is used not only to facilitate mixing but also to help control the exothermic nature of the reaction between PBr3 and Br2.

-

Molar Equivalents: Using equimolar amounts is crucial. An excess of bromine can lead to the formation of the undesired phosphorus heptabromide (PBr7).[3] An excess of phosphorus (in the initial synthesis of PBr3) ensures all bromine is consumed to yield the desired product.[14]

-

Anhydrous Conditions: All glassware and reagents must be scrupulously dried. The high reactivity of all phosphorus bromides with water means that any moisture will lead to decomposition and the formation of HBr, reducing yield and creating a safety hazard.

Step-by-Step Synthesis Protocol:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl2) to protect the reaction from atmospheric moisture.

-

Reagents: In the flask, place a solution of phosphorus tribromide (PBr3) in an anhydrous, inert solvent (e.g., carbon tetrachloride or petroleum ether).

-

Addition of Bromine: Slowly add an equimolar amount of bromine from the dropping funnel to the stirred PBr3 solution. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux. Cooling the flask in an ice bath may be necessary.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete, indicated by the formation of a yellow precipitate of PBr5.

-

Isolation: The solid PBr5 product can be isolated by filtration under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

-

Purification & Storage: The product should be washed with the anhydrous solvent to remove any unreacted starting materials and then dried under vacuum. Store the final product in a tightly sealed container under an inert atmosphere at low temperatures.[3]

Safety, Handling, and Storage

PBr5 is a hazardous chemical that demands stringent safety protocols. It is classified as corrosive and water-reactive.[1]

Hazard Profile

-

Corrosivity: PBr5 is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][2]

-

Water Reactivity: It reacts violently with water and moisture, releasing toxic and corrosive hydrogen bromide gas.[1][4] This reaction can generate significant heat and pressure.

-

Toxicity: Inhalation, ingestion, or skin contact with PBr5 or its decomposition products can cause severe injury or death, with effects potentially being delayed.[1]

Handling and Personal Protective Equipment (PPE)

All manipulations of PBr5 must be conducted within a chemical fume hood to prevent inhalation of its dust or fumes.[15]

Mandatory PPE includes:

-

Eye Protection: Chemical safety goggles with a face shield.[16]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[16]

-

Body Protection: A chemical-resistant apron or a flame-retardant lab coat.[15][16]

Caption: Recommended safety workflow for handling Phosphorus Pentabromide.

Storage and Disposal

-

Storage: PBr5 must be stored in a cool, dry, and well-ventilated area, securely separated from water, bases, alcohols, and oxidizing agents.[6][16] Containers, such as Schlenk flasks, must be kept tightly sealed under an inert atmosphere to prevent decomposition from atmospheric moisture.[3]

-

Disposal: Waste PBr5 should be neutralized cautiously. This can be done by slowly adding it to a stirred suspension of a base like calcium hydroxide or sodium bicarbonate, preferably in an outdoor or extremely well-ventilated area, as large volumes of HBr gas will be evolved.[3]

Conclusion

Phosphorus pentabromide is a reagent of significant utility, particularly for the synthesis of acyl bromides and other brominated organic compounds. Its unique, phase-dependent structure—ionic in the solid state and dissociated in the vapor phase—is a key determinant of its reactivity. However, its power as a synthetic tool is matched by its hazardous nature. A thorough understanding of its physical properties, chemical reactivity, and stringent adherence to safety protocols are paramount for any scientist or researcher utilizing PBr5 in their work.

References

-

Materials Project. (n.d.). mp-22874: PBr5 (Orthorhombic, Pbcm, 57). Retrieved from [Link]

-

Sciencemadness Wiki. (2018, December 2). Phosphorus pentabromide. Retrieved from [Link]

-

Gabes, W., & Stufkens, D. J. (1974). Refinement of the crystal structure of phosphorus pentabromide, PBr5. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(12), 3008-3009. Retrieved from [Link]

-

Topblogtenz. (2023, October 11). PBr5 lewis structure, molecular geometry, polar or nonpolar, hybridization. Retrieved from [Link]

-

Byjus. (2019, June 10). PBr5 Molecular Geometry, Lewis structure, Shape, Bond Angle, And More. Retrieved from [Link]

-

Brainly. (2016, April 20). What is the molecular geometry of PBr5? Draw its VSEPR and Lewis structure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphorus pentabromide. PubChem Compound Database. Retrieved from [Link]

-

IndiaMART. (n.d.). Phosphorus Pentabromide (PBr5) High Purity Reagent Grade. Retrieved from [Link]

-

van Driel, M., & MacGillavry, C. H. (1943). The crystal structure of phosphorus pentabromide. Recueil des Travaux Chimiques des Pays-Bas, 62(3), 167-171. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus pentabromide. Retrieved from [Link]

-

Manac Inc. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Chemia. Retrieved from [Link]

-

Winter, M. (n.d.). Phosphorus pentabromide. WebElements. Retrieved from [Link]

-

Manac Inc. (n.d.). Overview of bromination reactions with phosphorus bromides. Chemia. Retrieved from [Link]

-

Vedantu. (n.d.). What is the molecular geometry of PBr5 Draw its VSEPR. Retrieved from [Link]

-

ChemicalForce. (2016, September 5). Phosphorus Chemistry: PBr5 formation [Video]. YouTube. Retrieved from [Link]

-

Winter, M. (n.d.). Phosphorus: phosphorus pentabromide. WebElements. Retrieved from [Link]

-

Ceylan, M., et al. (2007). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry, 19(2), 1375-1382. Retrieved from [Link]

-

NileRed. (2015, December 19). Making and Playing with Phosphorus Tribromide [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Phosphorus pentabromide | Br5P | CID 62678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphorus pentabromide - Wikipedia [en.wikipedia.org]

- 3. Phosphorus pentabromide - Sciencemadness Wiki [sciencemadness.org]

- 4. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 5. WebElements Periodic Table » Phosphorus » phosphorus pentabromide [winter.group.shef.ac.uk]

- 6. Phosphorus Pentabromide (PBr5) High Purity Reagent Grade at Best Price [suvidhinathlab.com]

- 7. Page loading... [guidechem.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. WebElements Periodic Table » Phosphorus » phosphorus pentabromide [webelements.com]

- 11. researchgate.net [researchgate.net]

- 12. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 13. asianpubs.org [asianpubs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. nbinno.com [nbinno.com]

Introduction: The Nature and Utility of Phosphorus Pentabromide

An In-depth Technical Guide to the Synthesis of Phosphorus Pentabromide from Phosphorus Tribromide and Bromine

Phosphorus pentabromide (PBr₅) is a highly reactive, vibrant yellow crystalline solid. While its empirical formula suggests a simple molecular structure, PBr₅ exhibits fascinating structural duality depending on its physical state. In the solid phase, X-ray diffraction studies have confirmed an ionic structure, more accurately described as tetrabromophosphonium bromide ([PBr₄]⁺Br⁻).[1][2] However, in the vapor phase, it completely dissociates into its constituent precursors: phosphorus tribromide (PBr₃) and elemental bromine (Br₂).[1][3] This thermal instability is a critical factor governing its synthesis and handling.

The primary utility of PBr₅ in the fields of chemical research and drug development lies in its potent activity as a brominating agent.[4][5] It is particularly effective for the conversion of carboxylic acids into their corresponding acyl bromides, a key transformation in the synthesis of various pharmaceuticals and fine chemicals.[1][6] This guide provides a detailed examination of the synthesis of PBr₅ from PBr₃ and bromine, focusing on the underlying chemical principles, a field-proven experimental protocol, and the stringent safety measures required.

Core Chemical Principles: Causality Behind the Synthesis

The synthesis of phosphorus pentabromide is governed by a reversible reaction, which presents unique challenges and dictates the necessary experimental conditions.

PBr₃ + Br₂ ⇌ PBr₅

Equilibrium and Thermal Stability: The forward reaction is exothermic, while the reverse reaction, the decomposition of PBr₅, is favored at elevated temperatures. PBr₅ begins to decompose above 100 °C, breaking down into PBr₃ and bromine.[1][7] This thermal lability necessitates careful temperature control during the synthesis to maximize product yield and prevent the accumulation of dissociated reactants. The reaction is typically conducted at or below room temperature to shift the equilibrium towards the formation of the solid product.

The Role of the Solvent and Precipitation: A key strategy for driving the equilibrium to the right is the selection of an appropriate solvent. PBr₅ is soluble in some solvents like benzene and carbon disulfide, but its ionic nature in the solid state makes it insoluble in many non-polar solvents.[4][3][6] By using a non-polar solvent in which the reactants (PBr₃ and Br₂) are soluble but the product (PBr₅) is not, the newly formed PBr₅ precipitates out of the solution.[6] According to Le Châtelier's principle, the continuous removal of the product from the reaction mixture drives the equilibrium forward, leading to a higher conversion rate. Carbon tetrachloride and carbon disulfide are historically cited solvents for this purpose.[6]

Stoichiometry and the Formation of Phosphorus Heptabromide: Precise control of reactant stoichiometry is paramount. While the reaction calls for a 1:1 molar ratio of PBr₃ to Br₂, the addition of excess bromine can lead to a subsequent reaction, forming phosphorus heptabromide (PBr₇).[1][3][8] This species exists as the ionic salt [PBr₄]⁺[Br₃]⁻.[1][8] Therefore, to ensure the purity of the desired PBr₅, equimolar amounts of the reactants must be used.

Experimental Protocol: A Self-Validating Workflow

This protocol details a reliable method for the laboratory-scale synthesis of phosphorus pentabromide. Adherence to anhydrous conditions and rigorous safety precautions is non-negotiable.

Quantitative Data Summary

| Parameter | Value | Source |

| Molecular Formula | PBr₅ | [9] |

| Molar Mass | 430.49 g/mol | [9][1] |

| Appearance | Yellow crystalline solid | [1] |

| Reactant Ratio | 1:1 (PBr₃ : Br₂) | [3] |

| Melting Point | ~100 °C (decomposes) | [1][5] |

| Reactivity with Water | Violent, forms HBr and phosphoric acid | [9][5][6] |

Mandatory Safety Directives

-

Extreme Hazard: Phosphorus pentabromide, phosphorus tribromide, and bromine are all highly corrosive, toxic, and severely irritating to the skin, eyes, and respiratory system.[9][1][10] Inhalation or ingestion may cause severe injury, burns, or death.[11]

-

Water Reactivity: All phosphorus bromides react violently with water or moisture, releasing large quantities of toxic and corrosive hydrogen bromide (HBr) gas.[9][12][13] All operations must be conducted under strictly anhydrous conditions in a well-ventilated chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a full-face shield or safety goggles, and a lab coat at all times.[12][13]

-

Emergency Preparedness: Have neutralization agents such as a calcium hydroxide suspension or sodium thiosulfate readily available for spills.[3] All waste must be neutralized and disposed of according to institutional regulations.

Reagents and Equipment

-

Phosphorus tribromide (PBr₃), freshly distilled

-

Bromine (Br₂), anhydrous

-

Anhydrous, non-polar solvent (e.g., carbon tetrachloride or petroleum ether)[3]

-

Schlenk flask or three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk filtration apparatus

-

Vacuum pump

Step-by-Step Methodology

-

Apparatus Setup: Assemble the reaction flask, equipped with a magnetic stir bar and a dropping funnel, under a positive pressure of inert gas (e.g., nitrogen). Ensure all glassware is thoroughly oven-dried before use to eliminate any moisture.

-

Reactant Preparation: In the reaction flask, prepare a solution of phosphorus tribromide in the chosen anhydrous solvent. In the dropping funnel, prepare a separate solution of an equimolar amount of bromine in the same solvent.

-

Reaction Execution: Cool the PBr₃ solution in an ice bath to manage the exothermic nature of the reaction. Begin the slow, dropwise addition of the bromine solution to the stirred PBr₃ solution. The yellow solid of PBr₅ will begin to precipitate immediately. Maintain a slow addition rate to prevent a rapid temperature increase and excessive bromine fuming.

-

Product Isolation: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. Isolate the precipitated yellow solid by filtration under an inert atmosphere using a Schlenk filter cannula or by transferring the entire apparatus into a glovebox for filtration.

-

Purification and Storage: Wash the filtered solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials. Dry the final product, phosphorus pentabromide, under a high vacuum to remove all traces of the solvent.[6] Due to its extreme sensitivity to moisture and thermal instability, PBr₅ must be stored in a sealed container (e.g., a Schlenk flask or sealed ampoule) under an inert atmosphere at a low temperature.[3][6]

Product Characterization and Validation

Confirming the identity and purity of the synthesized PBr₅ is crucial.

-

³¹P NMR Spectroscopy: This is a definitive method for characterization. Phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, making it ideal for NMR.[14][15] The spectrum of the product should show a characteristic signal corresponding to the [PBr₄]⁺ cation, distinguishing it from the starting PBr₃.

-

X-ray Diffraction (XRD): For a definitive structural confirmation, single-crystal or powder XRD can be used to verify the ionic lattice structure of [PBr₄]⁺Br⁻.[2][16]

Logical & Visual Workflow Summary

The synthesis follows a logical progression from reactant preparation to final product isolation, with each step designed to maximize yield and purity while ensuring safety.

Caption: Workflow for the synthesis of PBr₅.

References

- What is the nature and usage of PHOSPHORUS PENTABROMIDE? - FAQ - Guidechem.

- Phosphorus pentabromide | Br5P | CID 62678 - PubChem.

- Phosphorus pentabromide - Wikipedia.

- Phosphorus pentabromide - Sciencemadness Wiki.

- Phosphorus heptabromide - Science made alive: Chemistry/Compounds.

- Phosphorus Pentabromide (PBr5)

- Phosphorus(V)

- Phosphorus pentabromide - PBr 5 - Science made alive: Chemistry/Compounds.

- PBr5 properties.

- PHOSPHORUS PENTABROMIDE - CAMEO Chemicals - NOAA.

- SAFETY D

- The crystal structure of phosphorus pentabromide - ResearchG

- PHOSPHORUS PENTABROMIDE 7789-69-7 wiki.

- Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3)

- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

- Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verific

Sources

- 1. Phosphorus pentabromide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphorus pentabromide - Sciencemadness Wiki [sciencemadness.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Phosphorus Pentabromide (PBr5) High Purity Reagent Grade at Best Price [suvidhinathlab.com]

- 6. Science made alive: Chemistry/Compounds [woelen.homescience.net]

- 7. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 8. Science made alive: Chemistry/Compounds [woelen.homescience.net]

- 9. Phosphorus pentabromide | Br5P | CID 62678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. PHOSPHORUS PENTABROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. researchgate.net [researchgate.net]

- 16. webqc.org [webqc.org]

An In-Depth Technical Guide to the Thermal Decomposition of Phosphorus Pentabromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus pentabromide (PBr₅), a powerful brominating agent in organic synthesis, exhibits a fascinating and reversible thermal decomposition that is crucial to understand for its effective and safe application. This guide provides a comprehensive technical overview of the core principles governing the thermal decomposition of PBr₅. We will delve into the mechanistic pathway, thermodynamic driving forces, and kinetic parameters of this reaction. Furthermore, this document outlines a detailed experimental protocol for the synthesis of PBr₅ and the subsequent investigation of its decomposition using in-situ Raman spectroscopy, ensuring scientific integrity through validated methodologies and authoritative references.

Introduction: The Dichotomy of Phosphorus Pentabromide's Existence

Phosphorus pentabromide is a yellow, crystalline solid that serves as a potent source of bromine in various chemical transformations.[1] Its utility, however, is intrinsically linked to its thermal lability. Above 100 °C, PBr₅ undergoes a reversible decomposition into phosphorus tribromide (PBr₃) and molecular bromine (Br₂).[1][2]

A key feature of PBr₅ is its structural duality. In the solid state, it exists not as a molecular species with five-coordinate phosphorus, but as an ionic salt: tetrabromophosphonium bromide, [PBr₄]⁺Br⁻.[1][3] This ionic lattice contributes to its stability at lower temperatures. However, upon heating, the compound readily sublimes and, in the vapor phase, is completely dissociated into its constituent molecules, PBr₃ and Br₂.[1][3] This dynamic equilibrium is central to its reactivity and handling.

This guide will provide the foundational knowledge required to control and exploit this equilibrium, a critical aspect for process optimization and safety in both research and industrial settings.

Reaction Mechanism and Equilibrium

The thermal decomposition of phosphorus pentabromide is a unimolecular dissociation process in the gas phase:

PBr₅(g) ⇌ PBr₃(g) + Br₂(g)

The forward reaction is endothermic, meaning it requires an input of energy (heat) to proceed, while the reverse reaction, the association of PBr₃ and Br₂, is exothermic. This equilibrium is governed by Le Chatelier's principle; increasing the temperature will shift the equilibrium to the right, favoring the formation of the decomposition products. Conversely, increasing the pressure will favor the reverse reaction, the formation of PBr₅.

It is important to note that the practical reversal of this equilibrium to synthesize PBr₅ by simply mixing PBr₃ and Br₂ can be complicated by the formation of phosphorus heptabromide (PBr₇).[1]

Thermodynamic and Kinetic Profile

A thorough understanding of the thermodynamics and kinetics of the PBr₅ decomposition is paramount for predicting its behavior under various conditions.

Thermodynamic Parameters

The spontaneity and equilibrium position of the decomposition are dictated by the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

| Parameter | Value | Source |

| Standard Enthalpy of Formation (ΔH°f) of PBr₅(s) | -253.6 kJ/mol | [3] |

| Estimated Standard Enthalpy of Formation (ΔH°f) of PBr₅(g) | -131.5 kJ/mol | [4] |

| Estimated Gibbs Free Energy of Formation (ΔG°f) of PBr₅(g) | -140.2 kJ/mol | [4] |

Note: Discrepancies exist in the literature for the enthalpy of formation, highlighting the need for careful consideration of the source and experimental context.

The decomposition reaction is endothermic, with a positive enthalpy change. The entropy change is also positive, as one mole of gas dissociates into two moles of gaseous products, leading to an increase in disorder. The interplay of these factors determines the Gibbs free energy change and, consequently, the spontaneity of the reaction at a given temperature.

Kinetic Data

The rate at which the decomposition occurs is described by its kinetic parameters. The thermal decomposition of PBr₅ in the gas phase is reported to follow first-order kinetics.[4]

| Parameter | Value | Source |

| Rate Law | Rate = k[PBr₅] | [4] |

| Rate Constant (k) at 80 °C (353.15 K) | 2.3 × 10⁻⁴ s⁻¹ | [4] |

| Activation Energy (Ea) | 96.5 kJ/mol | [4] |

The activation energy represents the minimum energy required for the P-Br bond cleavage to initiate the decomposition. This value is crucial for determining the temperature dependence of the reaction rate, as described by the Arrhenius equation.

Experimental Section: A Practical Approach

This section provides a detailed protocol for the synthesis of phosphorus pentabromide and a methodology for studying its thermal decomposition in-situ.

Synthesis of Phosphorus Pentabromide (PBr₅)

Safety First: Phosphorus pentabromide is highly corrosive and reacts violently with water.[1] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. All glassware must be rigorously dried before use.

Materials:

-

Phosphorus tribromide (PBr₃), freshly distilled

-

Bromine (Br₂), anhydrous

-

Carbon tetrachloride (CCl₄), anhydrous

Procedure:

-

In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), place a solution of phosphorus tribromide in anhydrous carbon tetrachloride.

-

From the dropping funnel, add a stoichiometric amount of bromine dissolved in anhydrous carbon tetrachloride dropwise to the stirred PBr₃ solution at room temperature.

-

As the reaction proceeds, yellow crystals of phosphorus pentabromide will precipitate from the solution.

-

After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolate the solid PBr₅ by filtration under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent hydrolysis from atmospheric moisture.

-

Wash the crystals with a small amount of cold, anhydrous carbon tetrachloride and dry under vacuum.

In-Situ Monitoring of Thermal Decomposition by Raman Spectroscopy

Principle: Raman spectroscopy is an excellent technique for monitoring this reaction as it can distinguish between the ionic solid PBr₅ and the gaseous products PBr₃ and Br₂ based on their unique vibrational modes.

Experimental Setup:

-

A high-temperature, gas-tight cell with optical windows suitable for Raman spectroscopy.

-

A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

A temperature controller for the cell.

-

A system for introducing and evacuating gases from the cell.

Procedure:

-

Place a small, dry sample of the synthesized PBr₅ into the high-temperature cell under an inert atmosphere.

-

Evacuate the cell to remove any air and moisture.

-

Acquire a Raman spectrum of the solid PBr₅ at room temperature. The spectrum should show characteristic peaks for the [PBr₄]⁺ cation.[3]

-

Gradually heat the cell to a temperature above 100 °C while continuously acquiring Raman spectra.

-

Monitor the disappearance of the [PBr₄]⁺ peaks and the emergence of new peaks corresponding to the vibrational modes of gaseous PBr₃ and Br₂.

-

By analyzing the intensity of the characteristic Raman bands as a function of temperature and time, the thermodynamics and kinetics of the decomposition can be studied.

Expected Spectroscopic Signatures:

-

Solid PBr₅ ([PBr₄]⁺): Strong Raman bands characteristic of the tetrahedral [PBr₄]⁺ ion.[3]

-

Gaseous PBr₃: Characteristic vibrational modes for the pyramidal PBr₃ molecule.

-

Gaseous Br₂: A strong Raman signal corresponding to the Br-Br stretching vibration.[5]

Conclusion

The thermal decomposition of phosphorus pentabromide is a fundamental and reversible process that dictates its chemical behavior. The transition from a stable ionic solid to a dissociated gaseous mixture of phosphorus tribromide and bromine is a clear illustration of the interplay between structure, temperature, and chemical equilibrium. For researchers and professionals in drug development and other fields of organic synthesis, a firm grasp of the thermodynamic and kinetic parameters of this decomposition is not merely academic but a practical necessity for safe handling, reaction control, and process optimization. The experimental protocols outlined in this guide provide a robust framework for both the synthesis of PBr₅ and the detailed investigation of its thermal properties, enabling a deeper, data-driven understanding of this important reagent.

References

-

National Institute of Standards and Technology. (n.d.). Bromine. In NIST Chemistry WebBook. Retrieved from [Link]

- PBr5 properties. (n.d.). Chemical Properties Database.

-

ResearchGate. (n.d.). Raman spectra of PBr 3 before and after laser heating at 27.0 GPa. Retrieved from [Link]

-

Sciencemadness Wiki. (2018, December 2). Phosphorus pentabromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus pentabromide. Retrieved from [Link]

-

ChemicalForce. (2020, September 25). Phosphorus pentabromide: PBr5. Chemical reactions [Video]. YouTube. [Link]

Sources

The Hydrolysis of Phosphorus Pentabromide: A Mechanistic and Practical Guide for the Advanced Researcher

Abstract

Phosphorus pentabromide (PBr₅) is a highly reactive inorganic compound, serving as a potent brominating agent in numerous organic syntheses. Its reaction with water is notoriously vigorous and exothermic, presenting both practical challenges and intriguing mechanistic questions. This in-depth technical guide provides a comprehensive exploration of the hydrolysis of phosphorus pentabromide, intended for researchers, scientists, and professionals in drug development. The document delineates the step-wise reaction mechanism, offers field-proven experimental protocols, and emphasizes critical safety considerations. Through a synthesis of established chemical principles and practical insights, this guide aims to equip the reader with a thorough understanding of this fundamental reaction, enabling its safe and effective application in a laboratory setting.

Introduction: The Significance of Phosphorus Pentabromide Hydrolysis

The reaction of phosphorus pentabromide with water is a classic example of the hydrolysis of a phosphorus(V) halide. While often summarized as a complete conversion to phosphoric acid and hydrobromic acid, the underlying mechanism is a multi-step process involving a key intermediate, phosphorus oxybromide (POBr₃)[1]. Understanding this reaction is not merely an academic exercise; it has profound implications for the handling, storage, and quenching of PBr₅ in synthetic protocols. Uncontrolled hydrolysis can lead to violent reactions, releasing corrosive and toxic fumes of hydrogen bromide[2][3]. Conversely, a controlled hydrolysis is a viable route for the preparation of high-purity hydrobromic and phosphoric acids.

This guide will dissect the reaction into its constituent mechanistic steps, providing a logical framework for its comprehension and control. We will explore the electronic factors that drive the reaction and present this information through clear, illustrative diagrams. Furthermore, this document will provide actionable protocols for the safe execution and analysis of this reaction, grounded in established safety data and laboratory experience.

The Stepwise Mechanism of Phosphorus Pentabromide Hydrolysis

The overall reaction of phosphorus pentabromide with water is as follows:

PBr₅ + 4H₂O → H₃PO₄ + 5HBr[4][5]

This transformation does not occur in a single step but proceeds through a distinct two-stage process.

Stage 1: Formation of Phosphorus Oxybromide (POBr₃)

The initial and most vigorous phase of the reaction is the partial hydrolysis of phosphorus pentabromide to form phosphorus oxybromide and two equivalents of hydrobromic acid.

PBr₅ + H₂O → POBr₃ + 2HBr

In the solid state, phosphorus pentabromide exists as an ionic pair, [PBr₄]⁺[Br]⁻[6]. The tetrabromophosphonium cation, [PBr₄]⁺, is the electrophilic species that is attacked by the nucleophilic water molecule.

The proposed mechanism for this first stage is as follows:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic phosphorus center of the [PBr₄]⁺ cation. This forms a pentacoordinate intermediate.

-

Proton Transfer: A second water molecule acts as a base, deprotonating the coordinated water molecule to form a hydroxytetrabromophosphorane intermediate and a hydronium ion.

-

Elimination of HBr: The intermediate is unstable and eliminates a molecule of hydrogen bromide. This occurs through the departure of a bromide ion and a proton from the hydroxyl group, facilitated by another water molecule.

-

Formation of POBr₃: The resulting species, now containing a P=O double bond, is phosphorus oxybromide. The bromide anion released in the first step combines with the hydronium ion to form the second molecule of HBr.

Caption: Mechanism for the formation of POBr₃.

Stage 2: Hydrolysis of Phosphorus Oxybromide

The second stage of the reaction is the slower hydrolysis of the intermediate, phosphorus oxybromide, to yield phosphoric acid and three additional equivalents of hydrobromic acid[7][8].

POBr₃ + 3H₂O → H₃PO₄ + 3HBr

The mechanism for the hydrolysis of POBr₃ is analogous to the hydrolysis of other phosphorus oxyhalides and proceeds through a series of nucleophilic substitution reactions at the phosphorus center.

-

Nucleophilic Attack: A water molecule attacks the electrophilic phosphorus atom of POBr₃. The presence of the electronegative oxygen and bromine atoms makes the phosphorus atom highly susceptible to nucleophilic attack.

-

Proton Transfer and Elimination: Similar to the first stage, a series of proton transfers and eliminations of bromide ions occur, with water molecules acting as both nucleophiles and bases. Each step replaces a bromine atom with a hydroxyl group.

-

Formation of Phosphoric Acid: After the replacement of all three bromine atoms with hydroxyl groups, the final product is phosphoric acid (H₃PO₄).

Caption: Mechanism for the hydrolysis of POBr₃.

Experimental Protocols and Safety Considerations

The violent reactivity of phosphorus pentabromide with water necessitates stringent safety protocols and controlled experimental conditions[9][10][11].

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| Phosphorus Pentabromide | >98% purity | Reactant |

| Deionized Water | High purity | Reactant/Quenching agent |

| Inert Solvent (e.g., Dichloromethane) | Anhydrous | Reaction medium for controlled hydrolysis |

| Three-neck round-bottom flask | Appropriate volume | Reaction vessel |

| Dropping funnel | For controlled addition of water | |

| Magnetic stirrer and stir bar | For efficient mixing | |

| Ice bath | For temperature control | |

| Gas scrubber (containing NaOH solution) | To neutralize evolved HBr gas | |

| Personal Protective Equipment (PPE) | Chemical resistant gloves, safety goggles, face shield, lab coat | MANDATORY for personal safety |

Protocol for Controlled Hydrolysis

This protocol describes a method for the controlled hydrolysis of PBr₅, suitable for small-scale laboratory preparations or quenching procedures.

-

Inert Atmosphere: Assemble the three-neck round-bottom flask, dropping funnel, and a condenser connected to a gas scrubber. Purge the entire apparatus with an inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture.

-

Dissolution: Under the inert atmosphere, carefully add the desired amount of phosphorus pentabromide to the flask. Add an appropriate volume of an anhydrous inert solvent, such as dichloromethane, and begin stirring to form a suspension.

-

Cooling: Place the flask in an ice bath to maintain a low temperature (0-5 °C) throughout the addition of water.

-

Controlled Addition of Water: Fill the dropping funnel with deionized water. Add the water dropwise to the stirred suspension of PBr₅. The rate of addition should be slow enough to prevent a rapid increase in temperature and excessive fuming.

-

Reaction Monitoring: Observe the reaction mixture. The initial yellow color of the PBr₅ will dissipate as it reacts. The evolution of HBr gas should be directed to the gas scrubber.

-

Completion and Work-up: Once the addition of water is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir for an additional 1-2 hours to ensure complete hydrolysis. The resulting solution will contain phosphoric acid and hydrobromic acid.

Safety Imperatives

-

Work in a Fume Hood: All manipulations involving phosphorus pentabromide must be conducted in a well-ventilated chemical fume hood[9].

-

Moisture Sensitivity: PBr₅ reacts violently with water and is sensitive to moisture in the air[9][11]. Handle and store it under anhydrous conditions.

-

Corrosive Nature: Both PBr₅ and its hydrolysis products (HBr and H₃PO₄) are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract[3][10].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat[10].

-

Spill Management: In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material such as sand or vermiculite, and collect it in a sealed container for proper disposal[2][10].

Analytical Characterization

The progress and completion of the hydrolysis reaction can be monitored using various analytical techniques:

-

³¹P NMR Spectroscopy: This is an excellent technique to follow the reaction. PBr₅, POBr₃, and H₃PO₄ have distinct chemical shifts in the ³¹P NMR spectrum, allowing for the identification of reactants, intermediates, and products.

-

FT-IR Spectroscopy: The disappearance of P-Br stretches and the appearance of P=O and O-H stretches can be monitored.

-

Titration: The concentration of the resulting acids (HBr and H₃PO₄) can be determined by acid-base titration.

Conclusion

The hydrolysis of phosphorus pentabromide is a vigorous and complex reaction that proceeds through the formation of a phosphorus oxybromide intermediate. A thorough understanding of the stepwise mechanism is crucial for the safe handling and effective utilization of this important reagent. By employing controlled experimental conditions, appropriate safety precautions, and suitable analytical methods, researchers can harness the reactivity of PBr₅ while mitigating the associated hazards. This guide provides a foundational framework for professionals in the chemical sciences to approach this reaction with confidence and scientific rigor.

References

-

Phosphorus Pentabromide SDS US - Harrell Industries. (2015-04-17). Retrieved from [Link]

-

Phosphorus oxybromide | Br3OP | CID 24613 - PubChem - NIH. Retrieved from [Link]

-

Phosphorus pentabromide - Sciencemadness Wiki. (2018-12-02). Retrieved from [Link]

-

PBr5 + 4 H2O → 5 HBr + H3PO4 - Chemical Equations online! Retrieved from [Link]

-

-

Hydrolysis of Pentahalide PBr5 | AKSC | Chemistry | NEET JEE - YouTube. (2020-06-03). Retrieved from [Link]

-

-

PBr5 properties. Retrieved from [Link]

-

Phosphorus pentabromide | Br5P | CID 62678 - PubChem. Retrieved from [Link]

-

Phosphorus pentabromide: PBr5. Chemical reactions - YouTube. (2020-09-25). Retrieved from [Link]

-

Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 - Chemia. (2024-04-04). Retrieved from [Link]

-

PBr5(s) + H2O(l) = H3PO4(aq) + HBr(aq) - Balanced chemical equation, limiting reagent and stoichiometry. Retrieved from [Link]

-

*PBr5 + H2O = *H3PO4 + HBr - Balanced chemical equation, limiting reagent and stoichiometry. Retrieved from [Link]

-

Phosphorus pentabromide - Wikipedia. Retrieved from [Link]

-

Phosphorus tribromide - Wikipedia. Retrieved from [Link]

Sources

- 1. Give stepwise mechanism of hydrolysis of p4o10 | Filo [askfilo.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A Computational Study of the Hydrolysis of dGTP Analogues with Halomethylene Modified Leaving Groups in Solution: Implications for the Mechanism of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. americanelements.com [americanelements.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

Navigating the Reactive Landscape: A Technical Guide to the Solubility of Phosphorus Pentabromide in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the solubility of phosphorus pentabromide (PBr₅) in organic solvents. As a Senior Application Scientist, my aim is to furnish you with not just data, but with the underlying chemical principles and practical insights necessary for the effective and safe utilization of this potent brominating agent in your research and development endeavors.

Executive Summary: The Dichotomy of a Reactive Solute

Phosphorus pentabromide, a vibrant yellow crystalline solid, presents a fascinating case study in solubility. In its solid state, it exists as an ionic salt, tetrabromophosphonium bromide ([PBr₄]⁺Br⁻)[1][2]. This ionic nature would suggest solubility in polar solvents and insolubility in non-polar organic media. However, experimental observations reveal a more nuanced reality. PBr₅ is sparingly soluble in several non-polar solvents such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), and benzene[1][3]. This apparent contradiction is central to understanding its behavior and effective use. The key lies in the dynamic equilibrium and reactivity of PBr₅ in solution.

This guide will dissect the factors governing the solubility of PBr₅, explore its reactivity with a range of organic solvents and functional groups, and provide practical recommendations for solvent selection in synthetic applications.

The Nature of Phosphorus Pentabromide in Solution

The dissolution of PBr₅ in non-polar solvents is not a simple process of solvating ions. Instead, it is believed to involve a shift in its structural form. In the gas phase, PBr₅ completely dissociates into phosphorus tribromide (PBr₃) and elemental bromine (Br₂)[1][2]. A similar equilibrium is thought to exist in non-polar solvents, where the molecular form of PBr₅ or its dissociation products are the species being solvated.

Caption: Dissolution equilibrium of PBr₅ in non-polar solvents.

This equilibrium explains the observed "sparingly soluble" nature of PBr₅ in these solvents. The extent of dissolution is limited by the position of this equilibrium, which is influenced by the solvent and temperature.

Qualitative Solubility Overview and Solvent Compatibility

Due to the highly reactive nature of phosphorus pentabromide, precise quantitative solubility data in a wide range of organic solvents is scarce in the literature. Its propensity to react with even trace amounts of water, alcohols, and other nucleophilic functional groups makes traditional solubility determination challenging. However, a qualitative understanding of its solubility and reactivity is crucial for its practical application.

| Solvent Class | Representative Solvents | Solubility & Compatibility | Rationale & Expert Insights |

| Non-Polar Aprotic | Carbon Disulfide (CS₂), Carbon Tetrachloride (CCl₄), Benzene | Sparingly Soluble [1][3] | These are the most commonly cited solvents for reactions involving PBr₅. Their non-polar nature minimizes the solvation of the ionic solid form, but they can solvate the molecular PBr₅ or its dissociation products (PBr₃ and Br₂). The dark red color often observed when dissolving PBr₅ in CS₂ is indicative of the presence of free bromine[4]. These solvents are preferred when the substrate is also non-polar and unreactive towards bromine. |

| Halogenated Hydrocarbons | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Sparingly Soluble to Reactive | While structurally similar to CCl₄, these solvents can be more reactive, especially in the presence of light or impurities. Their slightly higher polarity may offer marginally better solvation. However, the potential for side reactions should be carefully considered. |

| Aromatic Hydrocarbons | Toluene, Xylenes | Sparingly Soluble | Similar to benzene, these offer a non-polar environment. Their higher boiling points can be advantageous for reactions requiring elevated temperatures, which can also increase the solubility of PBr₅. |

| Polar Aprotic | Nitrobenzene (C₆H₅NO₂) | Soluble (especially at elevated temperatures) [5][6] | Nitrobenzene is a notable solvent for PBr₅ and is used for its purification by recrystallization[5][6]. Its polarity and ability to form complexes can aid in dissolving the ionic lattice. However, its high boiling point and potential for side reactions with substrates limit its general use as a reaction solvent. |

| Ethers | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Reactive - Not Recommended | Ethers are Lewis bases and can react with the Lewis acidic phosphorus center of PBr₅. This can lead to cleavage of the ether C-O bond and the formation of alkyl bromides, consuming the reagent and generating unwanted byproducts. |

| Protic Solvents | Alcohols (e.g., Ethanol), Water | Violently Reactive - DO NOT USE [6][7] | PBr₅ reacts vigorously and exothermically with protic solvents. With water, it hydrolyzes to form hydrobromic acid (HBr) and phosphoric acid[3]. With alcohols, it is a powerful reagent for converting them to alkyl bromides. Therefore, these solvents are incompatible for dissolving PBr₅ without reaction. |

| Other | Acetonitrile, DMF, DMSO | Reactive - Generally Not Recommended | These polar aprotic solvents contain nucleophilic atoms (nitrogen or oxygen) that can react with PBr₅. While potentially offering better solubility, the high likelihood of solvent decomposition and side reactions makes them unsuitable for most applications. |

Causality Behind Solvent Choice: A Reactivity-Centric Approach

The selection of a suitable solvent for a reaction involving PBr₅ is dictated more by its reactivity profile than by its absolute solubility. The primary function of PBr₅ is as a brominating agent, and the solvent must be inert to both PBr₅ and the liberated bromine.

Caption: Workflow for qualitative solubility determination of PBr₅.

Safety and Handling Precautions

Phosphorus pentabromide is a corrosive and toxic substance that reacts violently with water. It should only be handled by trained personnel in a well-ventilated fume hood, preferably within a glovebox or using Schlenk techniques to exclude moisture.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.

-

Handling: Avoid inhalation of dust and fumes. Use only in a chemical fume hood.[8] Handle under an inert atmosphere to prevent decomposition by moisture.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water, alcohols, and other incompatible materials.[8]

-

Spills: In case of a spill, do not use water. Cover with a dry, inert absorbent material such as sand or vermiculite and collect into a sealed container for disposal.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Neutralization can be performed cautiously with a basic solution (e.g., calcium hydroxide suspension) in a well-ventilated area, being mindful of the vigorous reaction and evolution of HBr fumes.[1]

Conclusion: A Pragmatic Approach to a Reactive Reagent

While quantitative solubility data for phosphorus pentabromide remains elusive, a thorough understanding of its chemical properties and reactivity provides a robust framework for its effective use. The choice of an organic solvent is a critical parameter that hinges on minimizing reactivity with the solvent itself while providing a suitable medium for the desired transformation. Non-polar, aprotic solvents like carbon disulfide, carbon tetrachloride, and benzene remain the solvents of choice for many applications. This guide has provided the foundational knowledge to enable researchers to make informed decisions, ensuring both the success of their synthetic endeavors and the safety of their laboratory practice.

References

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). Analytical Chemistry, 95(5), 2706-2712. [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). Analytical Chemistry. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ADMET and DMPK, 7(4), 233-247. [Link]

-

Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. (2009). International Journal of Pharmaceutics, 369(1-2), 47-52. [Link]

-

Schlenk line. In Wikipedia. [Link]

-

Phosphorus pentabromide. In Sciencemadness Wiki. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ADMET and DMPK. [Link]

-

Schlenk Lines Transfer of Solvents. In Moodle@Units. [Link]

-

Applications of UV-Vis Spectroscopy - Solubility of Things. [Link]

-

Advancements of UV- Vis Spectroscopy in Drug Discovery. In IGI Global. [Link]

-

Section 5.2 Title: Schlenk Techniques. In Berry Group. [Link]

-

Introduction to using the Schlenk line. In IONiC / VIPEr. [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. In ResearchGate. [Link]

-

An Illustrated Guide to Schlenk Line Techniques. (2023). Organometallics. [Link]

-

THERMODYNAMIC PROPERTIES OF PHOSPHORUS-CONTAINING MOLECULES. [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy?. In ResearchGate. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data. [Link]

-

UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. In Pion Inc. [Link]

-

Phosphorus pentabromide. In Wikipedia. [Link]

-

Thermodynamic Properties of Phosphorus Compounds. (1938). The Journal of Chemical Physics. [Link]

-

The Experimental Determination of Solubilities. In ResearchGate. [Link]

-

Phosphorus Pentabromide (PBr5) High Purity Reagent Grade at Best Price. [Link]

-

The Thermodynamic Properties of Phosphorus, Phosphine, and Some Phosphorus Halides. (1938). The Journal of Chemical Physics. [Link]

-

School of Chemistry SOP For Operation Of Glove Boxes. (2018). [Link]

-

Thermodynamic Properties of Phosphorus Compounds. (1938). The Journal of Chemical Physics. [Link]

-

Gloveboxes for Laboratory & Chemistry. In MBRAUN. [Link]

-

Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews. [Link]

-

questions with answers in GLOVEBOX TECHNIQUES. In ResearchGate. [Link]

-

the manipulation of air.sensitive compounds. In Neilson Lab. [Link]

-

Phosphorus pentabromide. In PubChem. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. In Wipf Group - University of Pittsburgh. [Link]

-

PBr5 (Phosphorus pentabromide) molar mass. [Link]

-

Chemical Properties of Carbon disulfide (CAS 75-15-0). In Cheméo. [Link]

Sources

- 1. Phosphorus pentabromide - Sciencemadness Wiki [sciencemadness.org]

- 2. Phosphorus pentabromide - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. PHOSPHORUS PENTABROMIDE | 7789-69-7 [chemicalbook.com]

- 6. PHOSPHORUS PENTABROMIDE CAS#: 7789-69-7 [m.chemicalbook.com]

- 7. Phosphorus Pentabromide (PBr5) High Purity Reagent Grade at Best Price [suvidhinathlab.com]

- 8. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Peril: A Technical Guide to the Safe Handling and Application of Phosphorus Pentabromide

For Researchers, Scientists, and Drug Development Professionals

Phosphorus pentabromide (PBr₅) presents a duality common to many powerful reagents in chemical synthesis: immense utility paired with significant hazard. As a potent brominating agent, its role in converting carboxylic acids to acyl bromides and alcohols to alkyl bromides is invaluable in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2] However, its high reactivity, corrosivity, and moisture sensitivity demand a comprehensive and rigorous approach to safety.[3][4] This guide provides an in-depth framework for the safe handling, use, and disposal of phosphorus pentabromide, grounded in scientific principles to empower researchers to harness its synthetic power while mitigating its inherent risks.

Understanding the Beast: Physicochemical Properties and Reactivity Profile

A thorough understanding of the chemical nature of phosphorus pentabromide is the bedrock of its safe handling. It is a yellow crystalline solid that is highly reactive and thermally unstable.[1][3] In the solid state, it exists as an ionic pair, [PBr₄]⁺Br⁻, but in the vapor phase, it dissociates into phosphorus tribromide (PBr₃) and bromine (Br₂).[1]

| Property | Value | Source |

| Molecular Formula | PBr₅ | [5] |

| Molar Mass | 430.49 g/mol | [1] |

| Appearance | Yellow crystalline solid | [6] |

| Melting Point | Decomposes at approximately 100 °C | [1] |

| Boiling Point | Decomposes at 106 °C | [1] |

| Solubility | Soluble in carbon tetrachloride and carbon disulfide. Decomposes in ethanol. | [1][5] |

The most critical aspect of its reactivity is its violent reaction with water.[2][7] This hydrolysis is rapid and exothermic, producing corrosive and toxic fumes of hydrogen bromide (HBr) and phosphoryl bromide.[6][7] This extreme moisture sensitivity dictates many of the required safety precautions.[8][9] Upon heating, it decomposes to phosphorus tribromide and bromine, both of which are also hazardous.[1]

Hazard Identification and Comprehensive Risk Assessment

Phosphorus pentabromide is classified as a corrosive and toxic substance.[6][7] Exposure can cause severe injury, burns, or even death.[7] A thorough risk assessment is mandatory before any work with this reagent commences.

Primary Hazards:

-